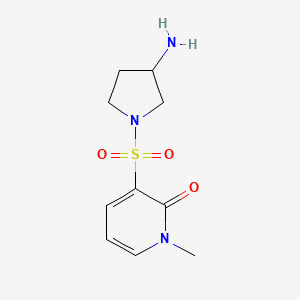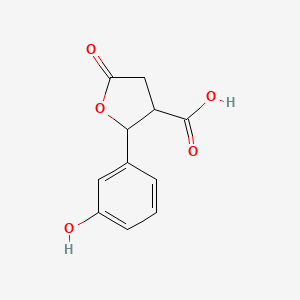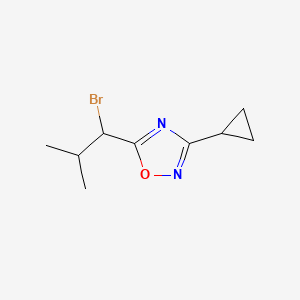
3-((3-Aminopyrrolidin-1-yl)sulfonyl)-1-methylpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((3-Aminopyrrolidin-1-yl)sulfonyl)-1-methylpyridin-2(1H)-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyridine ring substituted with a sulfonyl group and an aminopyrrolidine moiety, making it a versatile scaffold for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-Aminopyrrolidin-1-yl)sulfonyl)-1-methylpyridin-2(1H)-one typically involves multi-step organic reactions. One common approach is to start with the pyridine ring and introduce the sulfonyl group through sulfonation reactions. The aminopyrrolidine moiety can be attached via nucleophilic substitution reactions, where the amino group reacts with a suitable leaving group on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-((3-Aminopyrrolidin-1-yl)sulfonyl)-1-methylpyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyridine ring or the aminopyrrolidine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
3-((3-Aminopyrrolidin-1-yl)sulfonyl)-1-methylpyridin-2(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules, enabling the exploration of new chemical reactions and pathways.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include acting as an inhibitor or modulator of specific biological targets, contributing to the treatment of diseases.
Industry: Its unique properties can be harnessed in materials science, such as developing new polymers or coatings with specific functionalities.
Mechanism of Action
The mechanism of action of 3-((3-Aminopyrrolidin-1-yl)sulfonyl)-1-methylpyridin-2(1H)-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s sulfonyl and aminopyrrolidine groups can form hydrogen bonds or electrostatic interactions with target molecules, modulating their activity. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(3-Aminopyrrolidinyl)-3-aryl-5-(benzimidazol-2-yl)-pyridines: These compounds share the aminopyrrolidine and pyridine moieties but differ in their additional substituents and overall structure.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds have a similar pyridine core but differ in their functional groups and biological activities.
Uniqueness
3-((3-Aminopyrrolidin-1-yl)sulfonyl)-1-methylpyridin-2(1H)-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C10H15N3O3S |
|---|---|
Molecular Weight |
257.31 g/mol |
IUPAC Name |
3-(3-aminopyrrolidin-1-yl)sulfonyl-1-methylpyridin-2-one |
InChI |
InChI=1S/C10H15N3O3S/c1-12-5-2-3-9(10(12)14)17(15,16)13-6-4-8(11)7-13/h2-3,5,8H,4,6-7,11H2,1H3 |
InChI Key |
BWBCUJCRLATTEL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C(C1=O)S(=O)(=O)N2CCC(C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![calcium;2-[4-(carboxylatomethyl)-10-(carboxymethyl)-7-[(2R,3S)-1,3,4-trihydroxybutan-2-yl]-1,4,7,10-tetrazacyclododec-1-yl]acetate](/img/structure/B11786347.png)






